molecular formula C20H10Cl2N2O5S B11669995 (5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11669995
M. Wt: 461.3 g/mol
InChI Key: WCFJCWYDSVHFRM-VCHYOVAHSA-N
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Description

(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chloro-5-nitrobenzaldehyde with 2-furylmethylidene-3-(4-chlorophenyl)thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its thiazolidine-2,4-dione core is particularly noteworthy for its association with various pharmacological effects.

Properties

Molecular Formula

C20H10Cl2N2O5S

Molecular Weight

461.3 g/mol

IUPAC Name

(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H10Cl2N2O5S/c21-11-1-3-12(4-2-11)23-19(25)18(30-20(23)26)10-14-6-8-17(29-14)15-9-13(24(27)28)5-7-16(15)22/h1-10H/b18-10+

InChI Key

WCFJCWYDSVHFRM-VCHYOVAHSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)SC2=O)Cl

Origin of Product

United States

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